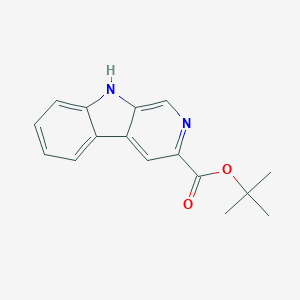

7-甲氧基-2,3,4,9-四氢-1H-咔唑

描述

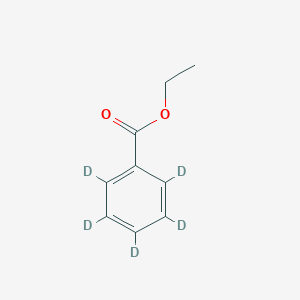

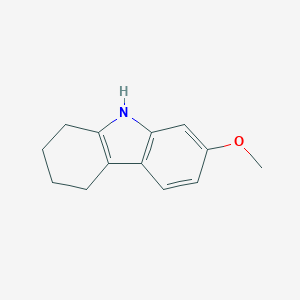

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, a class of heterocyclic aromatic organic compounds. Carbazoles are known for their diverse applications, particularly in the field of organic electronics and pharmaceuticals. The methoxy group in the 7-position indicates the presence of an oxygen-bound methyl group on the seventh carbon of the carbazole ring system.

Synthesis Analysis

The synthesis of methoxy-substituted carbazoles, such as those related to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, often involves multi-step reactions including Suzuki–Miyaura coupling, Cadogan cyclizations, and N-alkylation reactions. For instance, a set of methoxy-substituted diindolo[3,2-b:2',3'-h]carbazoles was synthesized using these methods, starting from N-hexyl-2,7-dibromo-3,6-dinitro carbazole and employing microwave-accelerated reactions for efficient assembly of the carbazole framework .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a tricyclic core consisting of two indole units fused to a central benzene ring. The substitution pattern, particularly the methoxy groups, can significantly influence the molecular properties, including photophysical behavior. For example, the methoxy-substituted diindolocarbazoles exhibit bright photoluminescence, with the emission spectrum depending on the substitution pattern .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions, including hydrogen bonding and weak C—H⋯O interactions, which can influence their packing in the solid state. For example, the parent tetrahydrocarbazole packs with C/N—H⋯π interactions, as demonstrated by Hirshfeld surface characterization . These interactions are crucial for understanding the solid-state properties and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The photophysical properties, such as photoluminescence quantum yields and emission spectra, are particularly important for applications in organic electronics. The methoxy-substituted diindolocarbazoles display bright photoluminescence covering the blue to green spectra, with quantum yields ranging from 0.20–0.27. Additionally, the HOMO/LUMO energy levels of these compounds can be determined by electrochemical and photophysical methods, and these values are essential for designing materials with desired electronic properties .

科学研究应用

抗肿瘤活性

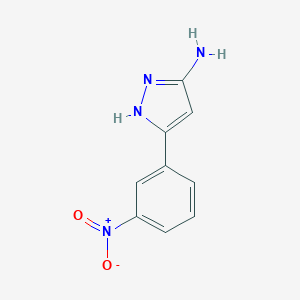

已合成并筛选了一系列新型的杂环化的咔唑类化合物,包括从2,3,4,9-四氢-1H-咔唑合成的化合物,用于抗肿瘤活性的筛选。具体来说,一种被鉴定为2-氨基-4-(3'-溴-4'-甲氧基苯基)-8-氯-11H-嘧啶并[4,5-a]咔唑的化合物在MCF-7细胞系上显示出显著的选择性生长抑制作用,表明其有潜力作为抗癌细胞增殖的治疗药物(Murali, Sparkes, & Prasad, 2017)。

光物理学

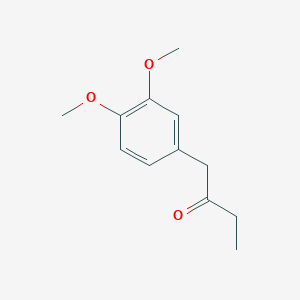

该化合物已被用于光物理学研究。从2,3,4,9-四氢-1H-咔唑-1-酮合成了两种新的荧光物质,包括6,7-二甲氧基-9-甲基-2,3,4,9-四氢-1H-咔唑-1-酮(DMTCO)。它们的光物理性质得到了广泛的表征,揭示了对溶剂极性的敏感性,尤其是在电子激发态中(Ghosh et al., 2013)。

天然产物的合成

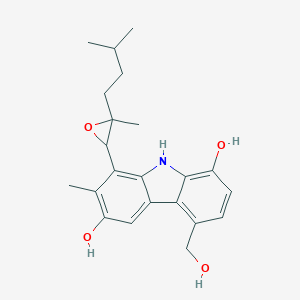

7-甲氧基-2,3,4,9-四氢-1H-咔唑已被用于合成各种天然存在的咔唑生物碱。在这个合成中采用了高效的Au催化环化反应,包括首次合成的几种化合物,并通过X射线单晶衍射研究进行了确认(Ma et al., 2014)。

生物转化研究

对各种9H-咔唑衍生物,包括2,3,4,9-四氢-1H-咔唑的生物转化研究已经进行。这些研究为了解这些化合物的代谢提供了见解,这对于理解它们的药理应用至关重要(Waldau et al., 2009)。

咔唑衍生物的合成

研究还集中在合成新的咔唑衍生物,如吡咯啉并[3,4-c]咔唑,通过分子内迈克尔加成,展示了该化合物在有机合成中的多功能性(Mahboobi, Kuhr, & Koller, 1996)。

荧光探针

已合成咔唑衍生物用作荧光探针。创造了两种新的含有6-羟基-1-酮-1,2,3,4-四氢咔唑基团的荧光羧酸衍生物,用于广泛的光谱研究,展示了该化合物在基于荧光的研究中的应用(Mitra et al., 2013)。

未来方向

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . They have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

属性

IUPAC Name |

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOWVRRXCCBHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315978 | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

3382-43-2 | |

| Record name | NSC298334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。